N,N-dimethyl-4-((5-methylthiophene-2-sulfonamido)methyl)piperidine-1-carboxamide
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Overview
Description
N,N-dimethyl-4-((5-methylthiophene-2-sulfonamido)methyl)piperidine-1-carboxamide is a complex organic compound that features a piperidine ring substituted with a carboxamide group and a sulfonamide group attached to a thiophene ring
Mechanism of Action
Target of Action
It’s worth noting that thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Mode of Action
It’s known that thiophene derivatives can exhibit various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Biochemical Pathways
It’s known that thiophene derivatives can interact with various biochemical pathways due to their diverse therapeutic properties .
Result of Action
It’s known that thiophene derivatives can exhibit various therapeutic effects due to their interaction with different biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-((5-methylthiophene-2-sulfonamido)methyl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method involves the Paal-Knorr synthesis, which is a condensation reaction of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent . The thiophene derivative is then sulfonated using sulfonyl chloride reagents to introduce the sulfonamide group.
The piperidine ring is synthesized separately, often starting from piperidine itself, which is then functionalized with a carboxamide group. The final step involves coupling the sulfonamido thiophene derivative with the piperidine carboxamide under suitable conditions, such as using a base like triethylamine in an organic solvent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using bulk chemicals and reagents.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-((5-methylthiophene-2-sulfonamido)methyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or alcohols can react with the carboxamide group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
N,N-dimethyl-4-((5-methylthiophene-2-sulfonamido)methyl)piperidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes involving sulfonamides and piperidine derivatives.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-4-((5-methylthiophene-2-sulfonamido)methyl)piperidine-1-carboxamide: Unique due to the combination of a sulfonamide group with a thiophene ring and a piperidine carboxamide.
Thiophene derivatives: Often used in organic electronics and pharmaceuticals.
Sulfonamides: Widely used as antibiotics and in other medicinal applications.
Piperidine derivatives: Commonly found in pharmaceuticals and agrochemicals.
Uniqueness
The uniqueness of N,N-d
Properties
IUPAC Name |
N,N-dimethyl-4-[[(5-methylthiophen-2-yl)sulfonylamino]methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S2/c1-11-4-5-13(21-11)22(19,20)15-10-12-6-8-17(9-7-12)14(18)16(2)3/h4-5,12,15H,6-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUVQCUBVWEHAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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